Linoleic Acid

Cardiovascular disease Lipid metabolism Nutritional biochemistry

Linoleic acid (LA; CAS 60-33-3) is an essential omega-6 polyunsaturated fatty acid (PUFA) with the molecular formula C₁₈H₃₂O₂, containing 18 carbons and two cis double bonds at positions Δ9 and Δ12. As a primary dietary PUFA obtained predominantly from plant oils such as sunflower, safflower, soybean, and corn, LA serves as the metabolic precursor for longer-chain omega-6 PUFAs including γ-linolenic acid (GLA), dihomo-γ-linolenic acid (DGLA), and arachidonic acid (AA) through sequential desaturation and elongation.

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
CAS No. 60-33-3
Cat. No. B1675490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleic Acid
CAS60-33-3
Synonyms9 trans,12 trans Octadecadienoic Acid
9,12 Octadecadienoic Acid
9,12-Octadecadienoic Acid
9-trans,12-trans-Octadecadienoic Acid
Acid, 9,12-Octadecadienoic
cis,cis-9,12-Octadecadienoic Acid
Linoelaidic Acid
Linoelaidic Acid, (E,Z)-Isomer
Linoleate
Linoleic Acid
Linoleic Acid, (E,E)-Isomer
Linoleic Acid, (Z,E)-Isomer
Linoleic Acid, (Z,Z)-Isomer
Linoleic Acid, (Z,Z)-Isomer, 14C-Labeled
Linoleic Acid, Ammonium Salt, (Z,Z)-Isomer
Linoleic Acid, Calcium Salt, (Z,Z)-Isomer
Linoleic Acid, Potassium Salt, (Z,Z)-Isomer
Linoleic Acid, Sodium Salt, (E,E)-Isomer
Linoleic Acid, Sodium Salt, (Z,Z)-Isomer
Linolelaidic Acid
trans,trans-9,12-Octadecadienoic Acid
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-
InChIKeyOYHQOLUKZRVURQ-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble (NTP, 1992)
In water, 1.59 mg/L at 25 °C
Freely soluble in ether;  soluble in absolute alcohol;  1 mL dissolves in 10 mL petroleum ether;  miscible with dimethylformamide, fat solvents, oils
Very soluble in acetone, benzene, ethyl ether, and ethanol.
In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C;  in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C.
soluble in ether, alcohol;  miscible with dimethylformamide, fat solvents, oils;  insoluble in wate
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Linoleic Acid (60-33-3) Procurement and Research-Grade Overview


Linoleic acid (LA; CAS 60-33-3) is an essential omega-6 polyunsaturated fatty acid (PUFA) with the molecular formula C₁₈H₃₂O₂, containing 18 carbons and two cis double bonds at positions Δ9 and Δ12 [1]. As a primary dietary PUFA obtained predominantly from plant oils such as sunflower, safflower, soybean, and corn, LA serves as the metabolic precursor for longer-chain omega-6 PUFAs including γ-linolenic acid (GLA), dihomo-γ-linolenic acid (DGLA), and arachidonic acid (AA) through sequential desaturation and elongation [2]. Its essentiality stems from the human inability to synthesize the Δ12 double bond endogenously, necessitating dietary acquisition [1].

Why Linoleic Acid (CAS 60-33-3) Cannot Be Readily Substituted with Other C18 Unsaturated Fatty Acids in Research Applications


Despite sharing an 18-carbon backbone, linoleic acid (LA, 18:2n-6), α-linolenic acid (ALA, 18:3n-3), oleic acid (OA, 18:1n-9), and conjugated linoleic acid (CLA) exhibit fundamentally distinct physiological and biochemical responses that preclude simple interchange in experimental systems. These fatty acids differ in double-bond position and geometry, metabolic fate, and receptor activation profiles, leading to divergent effects on lipid metabolism, cardiovascular parameters, glucose homeostasis, and inflammatory signaling [1][2]. For instance, while LA and ALA are both essential PUFAs, they compete for the same desaturase and elongase enzymes yet yield metabolites with opposing biological activities—pro-inflammatory and pro-aggregatory eicosanoids from LA-derived AA versus anti-inflammatory resolvins from ALA-derived EPA and DHA [3]. Substitution without quantitative justification introduces uncontrolled variables that confound experimental reproducibility and mechanistic interpretation.

Linoleic Acid (60-33-3) Product-Specific Quantitative Differentiation Evidence Guide


Linoleic Acid vs. α-Linolenic Acid: Differential Modulation of Atherogenic Lipoprotein Traits in a Randomized Controlled Trial

In a genotype-based randomized controlled trial (n=118 men, 8-week intervention), dietary linoleic acid (LA) enrichment from sunflower oil (30-50 mL/day) reduced serum lipoprotein(a) [Lp(a)] concentration by 9.5% (p < 0.001), compared to a 7.3% reduction (p = 0.003) with α-linolenic acid (ALA) enrichment from Camelina sativa oil [1]. The between-diet difference in Lp(a) reduction was not statistically significant (p = 0.089), indicating similar efficacy on this endpoint. However, the ALA-enriched diet produced significantly greater reductions in LDL cholesterol, non-HDL cholesterol, remnant cholesterol, and apolipoprotein B (p < 0.01 for all comparisons) compared to the LA-enriched diet [1]. These differential effects on major atherogenic lipids demonstrate that LA and ALA, despite both being essential 18-carbon PUFAs, exhibit distinct lipoprotein-modulating profiles that are critical for study design and interpretation.

Cardiovascular disease Lipid metabolism Nutritional biochemistry

Linoleic Acid vs. Oleic and α-Linolenic Acids: Divergent Metabolic and Cardiovascular Outcomes in Metabolic Syndrome Model

In a rat model of high-carbohydrate, high-fat diet-induced metabolic syndrome, 8-week dietary intervention with purified oils rich in oleic acid (OA, macadamia oil), linoleic acid (LA, safflower oil), or α-linolenic acid (ALA, flaxseed oil) produced distinct physiological responses [1]. LA decreased plasma triglycerides and non-esterified fatty acids, whereas OA decreased total cholesterol without affecting triglycerides [1]. Critically, LA failed to normalize systolic blood pressure, in contrast to both OA and ALA which normalized this parameter [1]. Furthermore, LA induced left ventricular dilation and functional deterioration in low-fat diet-fed rats, whereas neither OA nor LA improved left ventricular remodeling induced by the high-fat diet [1]. LA also increased basal plasma glucose concentrations, unlike ALA which improved glucose tolerance [1]. Whole-body oxidation rates measured via ¹⁴CO₂ excretion over 12 hours were similar for LA (27.2±0.9%), ALA (26.8±1.2%), and OA (25.9±1.2%), indicating that differential physiological outcomes arise from metabolic partitioning rather than gross oxidation differences [2].

Metabolic syndrome Cardiovascular physiology Lipid redistribution

Linoleic Acid vs. γ-Linolenic Acid: Rate-Limiting Metabolic Conversion Dictates Differential Downstream Eicosanoid Precursor Availability

Administration of linoleic acid (LA) at doses up to 36 g/day in humans raised blood levels of LA but failed to increase its metabolites dihomo-γ-linolenic acid (DGLA) or arachidonic acid (AA), due to the rate-limiting nature of Δ6-desaturase-mediated conversion to γ-linolenic acid (GLA) [1]. In contrast, direct administration of GLA at substantially lower doses (up to 360 mg/day) effectively raised circulating DGLA and AA levels [1]. This 100-fold difference in effective dose for elevating downstream metabolites quantifies the metabolic bottleneck at the LA→GLA step. For experimental designs requiring modulation of eicosanoid precursor pools, LA serves primarily as a substrate reservoir with limited conversion efficiency, whereas GLA bypasses this regulatory checkpoint. This differential conversion efficiency is consistent across species; studies in cats confirm that GLA, but not LA, effectively increases plasma AA concentrations due to species-specific Δ6-desaturase activity limitations [2].

Fatty acid metabolism Eicosanoid biosynthesis Nutritional pharmacology

Linoleic Acid vs. Conjugated Linoleic Acid (CLA): Distinct Effects on Adipose Tissue Mass and Hepatic Lipid Metabolism

In a 4-week feeding study with male Sprague-Dawley rats, dietary supplementation with 1% conjugated linoleic acid (CLA) significantly reduced perirenal adipose tissue weight compared to linoleic acid (LA) [1]. The same trend was observed for epididymal adipose tissue weight. Conjugated linolenic acid (CLNA) produced even more potent reductions in adipose tissue mass than both LA and CLA. Notably, CLA did not significantly alter serum or liver triglyceride concentrations relative to LA, whereas CLNA increased both parameters significantly [1]. These findings demonstrate that LA and CLA, despite structural similarity (18:2 vs. conjugated 18:2 isomers), exhibit distinct effects on adiposity and hepatic lipid handling. Importantly, CLA supplementation in women does not alter the metabolism of LA itself, indicating that the two fatty acids do not exhibit metabolic cross-interference at physiologically relevant doses [2].

Obesity research Lipid metabolism Nutritional intervention

Linoleic Acid vs. Saturated Fat (Palm Oil): Lack of Pro-Inflammatory Effect in a Randomized Controlled Crossover Trial

A double-masked crossover clinical trial in adults with overweight or obesity (n=30) compared 4-week consumption of 30 g/day of soybean oil (high LA) versus palm oil on markers of systemic inflammation and oxidized LDL [1]. Following soybean oil intake, most inflammatory markers and oxLDL remained unchanged relative to palm oil. However, a trend toward reduction in interleukin-6 was observed in the soybean oil group (P = 0.09) [1]. Notably, erythrocyte arachidonic acid (AA) concentration significantly decreased after soybean oil intake (P = 0.0234), suggesting altered n-6 fatty acid metabolism through desaturase pathways despite the lack of pro-inflammatory signal [1]. A separate randomized controlled trial in adults with metabolic syndrome (n=100) demonstrated that restricting LA intake to <5 g/day (isocaloric substitution with olive/avocado oil and ruminant fats) reduced high-sensitivity C-reactive protein by 15% and interleukin-6 by 10% compared to usual diet [2]. These data collectively refute the popular claim that LA is pro-inflammatory and establish that LA-rich oils do not elevate inflammatory biomarkers compared to saturated fat alternatives.

Inflammation Oxidative stress Dietary oils

Linoleic Acid vs. Oleic and α-Linolenic Acids: Differential Human Oral Taste Sensitivity Thresholds

Human oral taste sensitivity testing using a three-alternative, forced-choice ascending method demonstrated significantly lower detection thresholds for linoleic acid (LA) and α-linolenic acid (ALA) compared to oleic acid (OA) [1]. At higher shear rates, 5% emulsions of OA and LA exhibited greater viscosity than ALA emulsions, while more dilute emulsions showed no significant viscosity differences [1]. Particle sizes increased slightly with increasing unsaturation (OA < LA < ALA). Data from a separate report indicate that the oral fatty taste threshold for ALA is lower than for LA, which is in turn lower than for OA [1]. The emulsion characterization data confirm that differences in oral sensitivity are not attributable to textural or particle-size artifacts, supporting a specific taste mechanism for non-esterified fatty acid detection, likely mediated by GPR120 and other fatty acid receptors [1].

Sensory science Food formulation Gustatory physiology

Linoleic Acid (60-33-3) Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Cardiovascular and Lipid Metabolism Research Requiring Atherogenic Lipoprotein Profiling

Based on the 2024 randomized controlled trial demonstrating that LA reduces lipoprotein(a) by 9.5% but is less effective than ALA at lowering LDL-C, non-HDL-C, and apolipoprotein B (p < 0.01 for all) [1], LA is optimally deployed in cardiovascular studies that specifically target Lp(a) as a primary endpoint while requiring a comparator with distinct LDL-modulating properties. LA's differential profile enables factorial study designs examining the independent contributions of Lp(a) versus LDL-mediated pathways in atherogenesis. Additionally, the 1990 clinical trial in hypertensive patients showing that LA-rich sunflower oil significantly decreased total cholesterol and LDL/HDL ratio compared to baseline [2] supports LA's utility in hypertension-focused lipid intervention studies.

Inflammation and Oxidative Stress Studies Requiring a Non-Pro-Inflammatory n-6 PUFA Control

The 2026 double-masked crossover trial established that 30 g/day of LA-rich soybean oil for 4 weeks does not elevate inflammatory biomarkers or oxidized LDL compared to palm oil, with a trend toward IL-6 reduction (P = 0.09) and significant decrease in erythrocyte arachidonic acid (P = 0.0234) [1]. This evidence positions LA as an appropriate n-6 PUFA control in studies designed to refute or investigate claims of omega-6-mediated inflammation. Furthermore, the trial showing that LA restriction (<5 g/day) reduces hsCRP by 15% and IL-6 by 10% [2] supports the use of defined LA doses in dietary intervention studies examining inflammatory outcomes in metabolic syndrome populations.

Metabolic Pathway and Eicosanoid Precursor Research Requiring Controlled Substrate Availability

The demonstration that LA at 36 g/day fails to increase DGLA or AA, whereas GLA at only 360 mg/day effectively elevates these metabolites [1], establishes LA as the appropriate choice for studies investigating rate-limiting steps in fatty acid desaturation or where maintaining stable eicosanoid precursor pools is critical. LA serves as a substrate reservoir that does not overwhelm the Δ6-desaturase bottleneck, unlike direct GLA supplementation. This property is particularly valuable in studies examining FADS gene polymorphisms, where LA provides a standardized substrate to assess genotype-dependent conversion efficiency without confounding by exogenous GLA or AA [2].

Sensory Science and Food Formulation Applications Involving Fatty Acid Taste Perception

Human oral sensitivity testing demonstrates that LA exhibits a lower detection threshold than oleic acid, with ALA showing the lowest threshold among C18 unsaturated fatty acids [1]. For food formulation applications, this differential taste sensitivity means LA cannot be substituted with OA without altering perceived fatty acid taste intensity. LA-containing formulations are appropriate when moderate fatty taste is desired, whereas OA provides a less perceptible fatty acid signal. In gustatory physiology research investigating GPR120 and related fatty acid receptors, purified LA provides a well-characterized ligand with defined affinity parameters distinct from OA and ALA [1].

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